molecular formula C16H25N5O2 B5545985 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide

N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide

Katalognummer B5545985
Molekulargewicht: 319.40 g/mol
InChI-Schlüssel: FWQOMGFCXCVIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of organic chemicals known for their intricate structures and potential for various applications, including medicinal chemistry. Its structure comprises several functional groups, including a pyrimidine ring, a morpholine moiety, and a cyclopentanecarboxamide group, making it a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves condensation reactions, as demonstrated by Kuznetsov et al. (2007), where 4-amino-substituted pyrido[3,4-d]pyrimidines were synthesized through condensation, followed by specific reactions with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound was determined, highlighting the significance of S-alkylation and the stabilization of the crystal structure through weak intermolecular interactions (Attia et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Research efforts have been dedicated to the synthesis and characterization of compounds related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" and their derivatives. Studies have reported novel synthetic routes and chemical reactions to obtain compounds with potential biological activities. For instance, a study reported the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating the versatility of pyrimidine derivatives in chemical synthesis and their application in developing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Evaluation and Antimicrobial Activity

Several studies have focused on the biological evaluation of pyrimidinyl morpholine derivatives, assessing their antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant potential against various bacterial and fungal pathogens (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019). This highlights the compound's role in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Anticancer and Anti-inflammatory Applications

Compounds structurally related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have also been studied for their potential anticancer and anti-inflammatory effects. Research indicates that certain pyrimidine derivatives exhibit promising anticancer activity against various cancer cell lines, underscoring their potential in cancer therapy. Moreover, their anti-inflammatory properties have been explored, with some compounds showing significant activity in reducing inflammation, comparable to standard drugs (Abu‐Hashem & Youssef, 2011).

Advanced Imaging and Diagnostic Applications

Additionally, derivatives of "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have been explored for their utility in advanced imaging and diagnostics, particularly in the context of neurological disorders such as Parkinson's disease. The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging showcases the compound's relevance in biomedical research and its potential to contribute to the early diagnosis and monitoring of disease progression (Wang et al., 2017).

Eigenschaften

IUPAC Name

N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c22-16(13-3-1-2-4-13)18-6-5-17-14-11-15(20-12-19-14)21-7-9-23-10-8-21/h11-13H,1-10H2,(H,18,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQOMGFCXCVIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.